molecular formula C13H10ClF3N6 B2872013 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine CAS No. 477845-59-3

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine

Cat. No. B2872013
CAS RN: 477845-59-3
M. Wt: 342.71
InChI Key: KYYYKNPYSVKCHC-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine is a useful research compound. Its molecular formula is C13H10ClF3N6 and its molecular weight is 342.71. The purity is usually 95%.
BenchChem offers high-quality N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicity and Exposure

Research has highlighted the toxicity associated with certain aromatic amino compounds and heterocyclic aromatic amines, which are structurally related or have similar functional groups to N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine. For example, 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical production, has shown toxicity through inhalation, causing symptoms such as dizziness, fatigue, and methemoglobinemia in exposed individuals (Tao et al., 2022). This underscores the need for caution in handling and exposure to these compounds in industrial settings.

Carcinogenicity and Risk Assessment

The carcinogenic potential of heterocyclic aromatic amines, a category to which the compound is related by its heterocyclic and aromatic nature, has been widely studied. These compounds, formed during the cooking of meat at high temperatures, have been implicated in cancer risk. Research has shown significant associations between exposure to these amines and increased risk of bladder and colon cancer (Koutros et al., 2009). Such findings highlight the relevance of studying these compounds in the context of public health and carcinogenic risk assessment.

Metabolism and Biomarkers

Investigations into the metabolism of heterocyclic amines and related compounds, including their processing by intestinal bacteria and the formation of specific metabolites in the human body, provide a foundation for understanding how similar compounds might be metabolized and their potential impacts on human health. Studies have identified specific microbial metabolites of heterocyclic amines in humans following consumption of cooked meats, offering insights into human exposure and the metabolic pathways of these compounds (Vanhaecke et al., 2008). This research is critical for developing biomarkers of exposure and understanding the health implications of these compounds.

Antagonistic Properties and Therapeutic Potential

Trapidil, a triazolopyrimidine and thus related to the chemical structure of interest by its pyrimidine component, has been studied for its antagonistic properties against platelet-derived growth factor, showing potential in preventing restenosis after percutaneous transluminal coronary angioplasty. This suggests therapeutic applications of triazolopyrimidines in cardiovascular diseases (Okamoto et al., 1992).

properties

IUPAC Name

3-chloro-N-[2-(triazolo[4,5-b]pyridin-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N6/c14-9-6-8(13(15,16)17)7-20-11(9)18-4-5-23-12-10(21-22-23)2-1-3-19-12/h1-3,6-7H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYKNPYSVKCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine

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